molecular formula C23H28ClN3O B2780840 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 922558-57-4

2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No.: B2780840
CAS No.: 922558-57-4
M. Wt: 397.95
InChI Key: QTVMSGQIXVNSPY-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, an indoline moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indoline Moiety: Starting with an indole derivative, methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Piperidine Ring: The indoline derivative can then be reacted with a piperidine derivative under nucleophilic substitution conditions.

    Formation of the Benzamide Core: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form an indole-2,3-dione derivative.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Interference with signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-(1-methylindolin-5-yl)ethyl)benzamide: Lacks the piperidine ring.

    N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide: Lacks the chloro group.

    2-chloro-N-(2-(indolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide: Lacks the methyl group on the indoline moiety.

Uniqueness

2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is unique due to the presence of all three functional groups (chloro, indoline, and piperidine), which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O/c1-26-14-11-18-15-17(9-10-21(18)26)22(27-12-5-2-6-13-27)16-25-23(28)19-7-3-4-8-20(19)24/h3-4,7-10,15,22H,2,5-6,11-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVMSGQIXVNSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Cl)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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